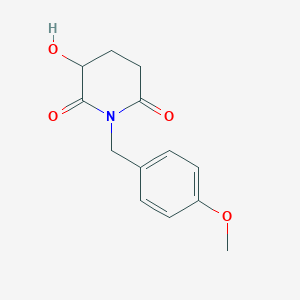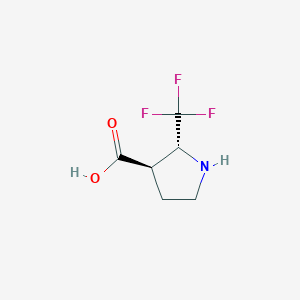
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Übersicht
Beschreibung
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: is an organic compound with the molecular formula C₁₃H₁₅NO₄ It is characterized by a piperidine ring substituted with a hydroxy group at the 3-position and a 4-methoxybenzyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine-2,6-dione.
Benzylation: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the hydroxylated piperidine-2,6-dione with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃) in DMF (Dimethylformamide).
Major Products
Oxidation: Conversion to 3-oxo-1-(4-methoxybenzyl)piperidine-2,6-dione.
Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of new agrochemical products.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the methoxybenzyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding, it may mimic or block the natural ligand, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1-benzylpiperidine-2,6-dione: Lacks the methoxy group, which may affect its binding properties and reactivity.
3-Hydroxy-1-(4-chlorobenzyl)piperidine-2,6-dione: The chloro group can significantly alter its chemical and biological properties.
3-Hydroxy-1-(4-methylbenzyl)piperidine-2,6-dione: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, binding affinity, and specificity in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZMTUJQWSFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8191436.png)
![2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B8191441.png)







![1-Hydroxy-6-aza-spiro[3.4]octan-7-one](/img/structure/B8191476.png)


